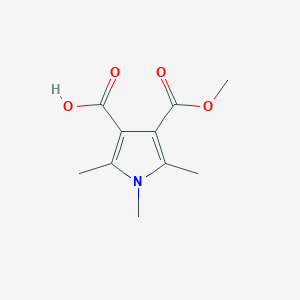

4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Description

Chemical Structure and Properties 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (C₁₀H₁₃NO₃) is a pyrrole derivative featuring a methoxycarbonyl group at the 4-position and methyl groups at the 1, 2, and 5 positions of the pyrrole ring. Its molecular weight is 195.22 g/mol, and its structural complexity makes it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

4-methoxycarbonyl-1,2,5-trimethylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO4/c1-5-7(9(12)13)8(10(14)15-4)6(2)11(5)3/h1-4H3,(H,12,13) |

InChI Key |

PQQQJKMUTHYVNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodo-benzoic acid methyl esters with trimethylborate in the presence of n-butyllithium. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with saturated aqueous ammonium chloride and extraction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Challenges :

- Synthetic complexity in introducing multiple substituents without side products.

- Limited in vivo data on toxicity and metabolic pathways for methoxycarbonyl-pyrrole derivatives.

Conclusion 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid stands out among pyrrole derivatives due to its balanced electronic and steric properties.

Biological Activity

4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial properties and potential as an anti-tuberculosis agent.

The compound's chemical structure is characterized by the following properties:

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₁N₁O₄ |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid |

| CAS Number | 773871-24-2 |

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of various pyrrole derivatives, including 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Although specific data on this compound is limited, related pyrrole compounds have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

In a comparative study of pyrrole analogs, compounds were evaluated for their inhibition zones against Staphylococcus aureus and Escherichia coli. The findings indicated that while many derivatives showed limited activity, some exhibited promising results with inhibition zones ranging from 4.36 mm to 10.39 mm against S. aureus .

Anti-Tuberculosis Activity

The compound's structural analogs have been investigated for their potential as anti-tuberculosis agents. A study focused on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring could enhance anti-tuberculosis activity significantly. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often hinges on their structural components. In the case of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, the presence of methoxycarbonyl and trimethyl groups may influence its interaction with biological targets:

- Methoxycarbonyl Group : This functional group can enhance solubility and bioavailability.

- Trimethyl Substitution : The presence of multiple methyl groups may affect the compound's lipophilicity and ability to penetrate cell membranes.

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in medicinal chemistry:

- Pyrrole Analogues Against Tuberculosis :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.